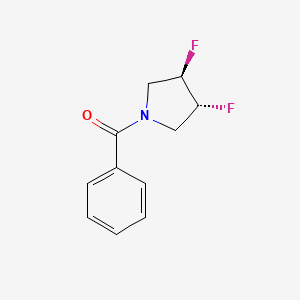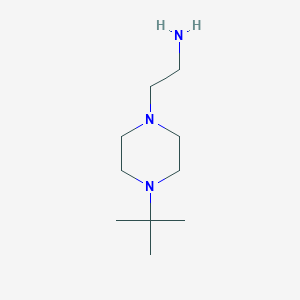![molecular formula C7H4N4 B13458110 [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and a nitrile group at the 5-position. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another method involves the use of dicationic molten salts as catalysts, which facilitate the reaction under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and sustainable approaches. The use of microwave irradiation and dicationic molten salts are particularly attractive due to their efficiency, high yields, and environmentally friendly nature .
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The nitrile group and other positions on the triazole and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as reflux, microwave irradiation, and the use of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridine derivatives, which can have different functional groups attached to the triazole or pyridine rings, enhancing their chemical and biological properties .
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to [1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique combination of a triazole ring fused to a pyridine ring with a nitrile group at the 5-position. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H4N4 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-7-10-9-5-11(6)7/h1-3,5H |
InChIキー |
AORYXVRXKRMSNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=CN2C(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


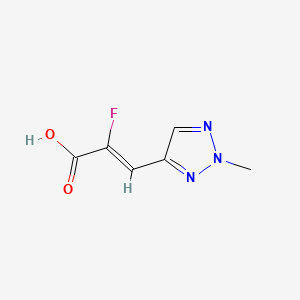
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
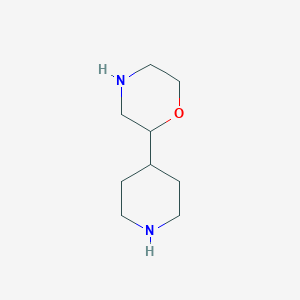
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
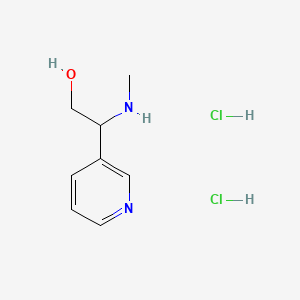
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)
![5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
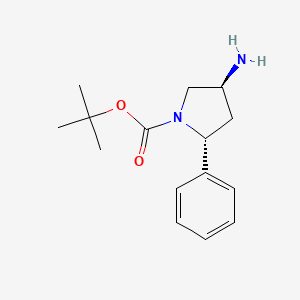
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
